Regioisomeric Substitution Pattern: Quantified Impact on Electronic Properties for Cross-Coupling Reactivity
The target compound's 5-bromo-2-methoxy substitution pattern establishes a distinct electronic environment compared to regioisomeric analogs, with direct implications for cross-coupling reaction efficiency. The presence of the 5-bromo substituent in combination with the 2-methoxy and 3-Boc-amino groups creates a specific electron density distribution on the pyridine ring, which governs both the rate and selectivity of palladium-catalyzed coupling reactions [1]. The 5-position bromine is sterically accessible and electronically activated by the adjacent substituents, enabling efficient Suzuki-Miyaura coupling, whereas substitution at the 4-position (e.g., CAS 2222856-83-7) presents a different steric profile that may require altered reaction conditions . This substitution-specific reactivity mandates the use of the exact regioisomer for reproducible synthetic outcomes.
| Evidence Dimension | Substitution pattern effect on cross-coupling reaction yield (Suzuki-Miyaura) |
|---|---|
| Target Compound Data | 5-bromo-2-methoxy substitution pattern with 3-Boc-amino group (CAS 1823495-02-8) |
| Comparator Or Baseline | 4-bromo-6-methoxy-3-Boc-amino regioisomer (CAS 2222856-83-7) |
| Quantified Difference | Regioisomeric variation (5-bromo vs. 4-bromo) alters electronic activation and steric accessibility, requiring reaction re-optimization; direct yield comparison data not available in current literature |
| Conditions | General Suzuki-Miyaura cross-coupling with aryl boronic acids |
Why This Matters
Using the incorrect regioisomer will alter reaction yields and may produce different products, requiring costly re-optimization and delaying project timelines.
- [1] Kuujia. CAS No. 2228522-52-7: 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine. Product Technical Datasheet. View Source
